2-chloro-6-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H18ClFN2O3 and its molecular weight is 388.82. The purity is usually 95%.
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Scientific Research Applications
Optical Rotation and Solvent Interactions
Research into similar compounds, such as (S)-N-[1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo[3,2,1-jk][1,4]benzodiazepine-3-yl]-1H-indole-2-carboxamide, reveals a significant solvent dependence of optical rotation. This compound exhibits considerable changes in optical rotation values, including the signs (+ or -), across different solvents due to electron donating properties characterized by the donor number of the solvent. The findings suggest that hydrogen bonds form between solvent electron donor groups and the NH groups of the indole and amide, highlighting the complex interactions at play in solvent-dependent behaviors of similar compounds (Deguchi et al., 1993).
Synthesis of Fluoroindolecarboxylic Acids
The synthesis of indolecarboxylic acids, which are structurally related to the compound , demonstrates the versatility and flexibility of approaches to access various fluoroindole derivatives. These compounds are synthesized either directly from fluoroindoles or via chlorinated derivatives by metalation or from bromo- or iodofluoroindoles by halogen/metal permutation. This process highlights a pathway for creating a wide range of fluoroindole compounds, which are critical in medicinal chemistry due to their potential biological activities (Schlosser et al., 2006).
Catalytic Activities in Synthesis
Nickel ferrite nanoparticles have been demonstrated as effective catalysts in the synthesis of complex molecules incorporating fluoroindole structures, such as 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives. This research underscores the potential of using advanced materials like nickel ferrite nanoparticles to facilitate chemical reactions that yield biologically active molecules, indicating a broader application of fluoroindole compounds in pharmaceutical research (Rao et al., 2019).
Enantioselective Synthesis
The enantioselective synthesis of spiro-indolines from indole derived benzamides, including compounds similar to the query molecule, showcases the potential for creating compounds with specific chiral centers. This approach yields molecules with excellent enantioselectivity, which is crucial for developing drugs with targeted biological activities and reduced side effects (Yin & You, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects are likely to be diverse and dependent on the specific biological context .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3/c21-14-3-1-4-15(22)18(14)19(25)23-13-7-6-12-8-9-24(16(12)11-13)20(26)17-5-2-10-27-17/h1,3-4,6-7,11,17H,2,5,8-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPJMXFYGVPAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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